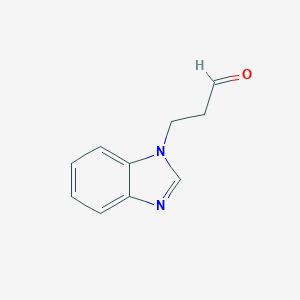

3-(Benzimidazol-1-yl)propanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzimidazol-1-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,7-8H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUAWKZCCFADRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621567 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153893-09-5 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Benzimidazol-1-yl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization profile for the novel compound 3-(Benzimidazol-1-yl)propanal. The methodologies and data presented are based on established principles of benzimidazole chemistry and spectroscopic analysis of analogous structures. Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new benzimidazole-based therapeutic agents.

Synthesis of this compound

The synthesis of N-substituted benzimidazoles is a well-established area of organic chemistry.[1][2][3] A common and effective method involves the N-alkylation of the benzimidazole ring with a suitable alkyl halide in the presence of a base. For the synthesis of this compound, a direct reaction with 3-halopropanal is challenging due to the high reactivity of the aldehyde functional group. A more robust approach involves the use of a protected aldehyde, such as a propanal acetal, followed by deprotection.

Proposed Synthetic Pathway:

The proposed two-step synthesis involves the N-alkylation of benzimidazole with a 3-halopropanal acetal, followed by acidic hydrolysis to yield the target aldehyde.

Experimental Protocol:

Step 1: Synthesis of this compound diethyl acetal

-

To a solution of benzimidazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzimidazolide anion.

-

Add 3-bromopropionaldehyde diethyl acetal (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure acetal intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified this compound diethyl acetal in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2M HCl).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

-

After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the final product, this compound.

Characterization

The structural elucidation of the synthesized this compound would be accomplished using standard spectroscopic techniques. The expected data, based on the analysis of similar N-substituted benzimidazoles and propanal derivatives, are summarized below.[4]

Characterization Workflow:

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aldehydic proton (CHO) signal around 9.8 ppm (triplet).- Aromatic protons of the benzimidazole ring in the range of 7.2-8.0 ppm.- Methylene protons adjacent to the nitrogen (N-CH₂) as a triplet around 4.5 ppm.- Methylene protons adjacent to the carbonyl group (CH₂-CHO) as a triplet of doublets around 3.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 200 ppm.- Aromatic carbons in the range of 110-145 ppm.- Methylene carbon adjacent to nitrogen (N-CH₂) around 45 ppm.- Methylene carbon adjacent to the carbonyl (CH₂-CHO) around 40 ppm. |

| IR (Infrared) Spectroscopy | - Strong C=O stretching vibration for the aldehyde at approximately 1720-1740 cm⁻¹.- C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.- C=N and C=C stretching vibrations of the benzimidazole ring in the 1450-1650 cm⁻¹ region.- Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Expected molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₀H₁₀N₂O (174.19 g/mol ).- Fragmentation pattern likely to show loss of the propanal side chain or fragments corresponding to the benzimidazole moiety. |

| Melting Point | To be determined experimentally. |

Quantitative Data Summary:

Table 2: Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~9.8 | Triplet (t) |

| Aromatic-H | ~7.2 - 8.0 | Multiplet (m) |

| N-CH₂ | ~4.5 | Triplet (t) |

| CH₂-CHO | ~3.0 | Triplet of Doublets (td) |

Table 3: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~200 |

| Aromatic-C | ~110 - 145 |

| N-CH₂ | ~45 |

| CH₂-CHO | ~40 |

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (aldehyde) | ~1720 - 1740 |

| C-H (aldehyde) | ~2720, ~2820 |

| C=N, C=C (aromatic) | ~1450 - 1650 |

| C-H (aromatic) | >3000 |

Potential Applications and Further Research

Benzimidazole-containing compounds are known to exhibit a wide array of pharmacological activities.[5] The introduction of a reactive aldehyde functionality in this compound opens up possibilities for its use as a versatile intermediate in the synthesis of more complex drug candidates. For instance, the aldehyde group can readily undergo reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce further diversity and functionality.

Further research should focus on the experimental validation of the proposed synthetic route and a thorough characterization of the final compound. Subsequent biological screening of this compound and its derivatives could uncover novel therapeutic applications. The exploration of its potential as an antiviral, anticancer, or antimicrobial agent would be a logical next step, given the established bioactivities of the benzimidazole scaffold.[6][7]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(Benzimidazol-1-yl)propanal: A Technical Overview

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 3-(Benzimidazol-1-yl)propanal.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 | t | 1H | -CHO |

| ~8.1 | s | 1H | N=CH-N |

| ~7.8 - 7.3 | m | 4H | Ar-H |

| ~4.4 | t | 2H | N-CH₂- |

| ~3.0 | t | 2H | -CH₂-CHO |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (aldehyde) |

| ~144 | N=C-N |

| ~143, ~134 | Ar-C (quaternary) |

| ~124, ~123, ~121, ~110 | Ar-CH |

| ~45 | N-CH₂ |

| ~42 | -CH₂-CHO |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2900 - 2800 | Medium | C-H stretch (aliphatic) |

| ~2750 | Medium, Sharp | C-H stretch (aldehyde) |

| ~1725 | Strong, Sharp | C=O stretch (aldehyde) |

| ~1615, ~1495, ~1460 | Medium to Strong | C=C and C=N stretch (benzimidazole ring) |

| ~1380 | Medium | C-N stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |

Predicted Mass Spectrometry Fragmentation

Under electron ionization (EI) mass spectrometry, this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve:

-

α-cleavage: Loss of the propanal side chain, leading to a stable benzimidazolyl cation.

-

McLafferty rearrangement: If sterically possible, a hydrogen atom from the γ-carbon could be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

-

Cleavage of the propanal side chain: Fragmentation at the C-C bonds of the propanal moiety.

-

Fragmentation of the benzimidazole ring: As is characteristic for benzimidazoles, sequential loss of HCN is anticipated.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be free of any particulate matter.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.[3]

-

¹H NMR: Acquire the proton NMR spectrum. Parameters such as the number of scans, spectral width, and relaxation delay are optimized to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If the compound is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5]

-

Sample Preparation (Solid/Mull): If the compound is a solid, it can be ground into a fine powder and mixed with a mulling agent (e.g., Nujol) to form a paste, which is then placed between salt plates.[5]

-

Data Acquisition: Place the sample holder in the IR spectrometer. A background spectrum is typically run first. The sample spectrum is then recorded, and the background is automatically subtracted. The resulting spectrum shows the percentage of transmittance versus wavenumber.[6]

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]

-

Ionization: The molecules are ionized in the ion source. For volatile compounds, Electron Ionization (EI) is common. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.[8]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).[7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. scispace.com [scispace.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. zefsci.com [zefsci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of "3-(Benzimidazol-1-yl)propanal"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Benzimidazol-1-yl)propanal. Due to the limited availability of data for this specific aldehyde, this guide also includes information on its immediate precursor, 3-(1H-Benzimidazol-2-yl)propan-1-ol, to provide a more complete profile. Benzimidazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3]

Physical and Chemical Properties

| Property | Value | Source Compound |

| Molecular Formula | C10H10N2O | This compound |

| Molecular Weight | 174.20 g/mol | This compound |

| CAS Number | 2403-66-9 | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |

| Molecular Formula | C10H12N2O | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |

| Molecular Mass | 176.22 g/mol | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |

| Melting Point | 159-161 °C | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |

| InChI | InChI=1S/C10H12N2O/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |

| Canonical SMILES | OCCCC1=NC=2C=CC=CC2N1 | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |

Note: The table presents data for 3-(1H-Benzimidazol-2-yl)propan-1-ol as a reference due to the absence of specific data for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol, 3-(1H-Benzimidazol-2-yl)propan-1-ol.[5] This is a common and effective method for the preparation of aldehydes from primary alcohols.

Materials:

-

3-(1H-Benzimidazol-2-yl)propan-1-ol

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agents (e.g., Dess-Martin periodinane)

-

Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve 3-(1H-Benzimidazol-2-yl)propan-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature. The amount of PCC should be in slight molar excess (typically 1.5 equivalents) relative to the alcohol.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts and excess PCC. Wash the silica gel pad with additional diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Chemical Reactivity and Biological Significance

Benzimidazole derivatives are known to undergo various chemical reactions, including electrophilic substitution on the benzene ring and N-alkylation or N-acylation at the imidazole nitrogen. The aldehyde functional group in this compound allows for a range of subsequent reactions, such as reductive amination, Wittig reactions, and aldol condensations, making it a versatile intermediate for the synthesis of more complex molecules.

The benzimidazole core is a key pharmacophore found in numerous pharmaceuticals with a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal: Benzimidazole derivatives have shown potent activity against various bacteria and fungi.[1]

-

Anticancer: Certain substituted benzimidazoles exhibit anticancer properties.[1][5]

-

Anti-inflammatory: Some derivatives have been identified as inhibitors of inflammatory pathways, such as the NLRP3 inflammasome.[6]

-

Antiviral and Anthelmintic: This class of compounds is well-established in antiviral and anthelmintic therapies.[2]

The diverse biological activities of benzimidazoles stem from their ability to interact with various biological targets.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway from o-phenylenediamine to this compound.

References

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | 121356-81-8 | Benchchem [benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

"3-(Benzimidazol-1-yl)propanal" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Benzimidazol-1-yl)propanal. Due to the limited availability of direct experimental data for this specific compound, this paper leverages established knowledge of the benzimidazole scaffold and related derivatives to offer a predictive and informative resource.

Core Compound: this compound

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its molecular structure and properties can be confidently deduced from its IUPAC name.

Molecular Structure:

The molecule consists of a benzimidazole ring system where the nitrogen at position 1 is substituted with a propanal group.

Physicochemical Properties (Predicted):

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure and provide a useful baseline for experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | 3-(1H-Benzimidazol-1-yl)propanal |

| Topological Polar Surface Area | 42.0 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| LogP (Predicted) | 1.5 |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached via a two-step process involving the N-alkylation of benzimidazole followed by the oxidation of the resulting primary alcohol.

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3-(Benzimidazol-1-yl)propan-1-ol (Intermediate)

This protocol is a general procedure for the N-alkylation of benzimidazole.[1][2][3][4]

Materials:

-

Benzimidazole

-

3-Chloropropan-1-ol or 3-Bromopropan-1-ol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzimidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-chloropropan-1-ol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(Benzimidazol-1-yl)propan-1-ol.

Experimental Protocol: Oxidation to this compound

This protocol describes the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.[5][6][7][8][9]

Materials:

-

3-(Benzimidazol-1-yl)propan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Diethyl ether

Procedure:

-

Dissolve 3-(Benzimidazol-1-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane.

-

Add PCC (1.5 eq) or DMP (1.2 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

Biological Activity and Potential Applications

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[10][11][12][13][14] While specific data for this compound is not available, its structural features suggest potential for similar activities.

Potential Biological Activities:

-

Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][11][12][13]

-

Antimicrobial: The benzimidazole core is found in several antimicrobial agents, and novel derivatives are frequently screened for antibacterial and antifungal properties.[15][16][17]

-

Anti-inflammatory: Some benzimidazoles have shown anti-inflammatory effects, potentially through the inhibition of inflammatory pathways.

Representative Biological Data for Benzimidazole Derivatives:

The following table presents IC₅₀ values for various benzimidazole derivatives against different cancer cell lines, illustrating the potential potency of this class of compounds.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Chrysin Benzimidazole Derivative | MFC (Gastric Cancer) | 25.72 ± 3.95 | Wang et al.[18] |

| Thiazolidinedione Benzimidazole | PC-3 (Prostate Cancer) | 0.096 - 0.63 | Sharma et al.[19] |

| Benzimidazole Hydrazone | CEM (Leukemia) | 0.98 ± 0.02 | Onnis et al.[19] |

| Dual EGFR/BRAFV600E Inhibitor | Leukemia Subpanel (GI₅₀) | Selective | Al-Ostath et al.[13] |

General Protocol for In Vitro Anticancer Screening

This protocol provides a general workflow for assessing the cytotoxic activity of a novel compound like this compound against cancer cell lines.

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway Involvement

Based on the known mechanisms of action of other benzimidazole anticancer agents, this compound could potentially exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[10][12]

Caption: Hypothetical signaling pathway modulation by this compound.

This guide serves as a foundational document for researchers interested in the synthesis and evaluation of this compound. The provided protocols and predictive data offer a solid starting point for further investigation into the chemical and biological properties of this and related benzimidazole derivatives.

References

- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nveo.org [nveo.org]

- 13. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 15. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cymitquimica.com [cymitquimica.com]

Potential Biological Activities of 3-(Benzimidazol-1-yl)propanal Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential biological activities of derivatives of "3-(Benzimidazol-1-yl)propanal," a specific class of N-substituted benzimidazoles. While direct experimental data on the propanal derivatives themselves are limited in the current literature, this document extrapolates potential activities based on closely related structures and the broader benzimidazole class. This guide provides a comprehensive overview of potential antimicrobial and anticancer activities, detailed experimental protocols for their evaluation, and a summary of key signaling pathways implicated in the anticancer effects of benzimidazole derivatives. All quantitative data from cited studies on analogous compounds are presented in structured tables, and key experimental and biological pathways are visualized using Graphviz diagrams.

Introduction to Benzimidazole Derivatives

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This core structure is found in various biologically active molecules, including vitamin B12.[1] The versatility of the benzimidazole ring, particularly the ease of substitution at the N-1 and C-2 positions, has allowed for the synthesis of a vast library of derivatives with diverse pharmacological properties.[2][3] These include antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic activities.[1][2] This guide will specifically explore the potential of derivatives based on the "this compound" scaffold.

Potential Antimicrobial Activity

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of derivatives of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide, as reported by Kamal, A. M., et al. (2000). The activity was assessed using the disk diffusion method, and the diameter of the inhibition zone is indicative of the compound's efficacy.

| Compound ID | Structure/Modification | Test Organism | Inhibition Zone (mm) |

| 2 | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1][3][4]-oxadiazole-2(3H)-thione | Bacillus cereus | 18 |

| Escherichia coli | 11 | ||

| 3a | Mannich base of compound 2 with diethylamine | Bacillus cereus | 12 |

| 4 | 1-[(1-amino-2-mercapto-1,3,4-triazol-5-yl)ethyl]-2-methylbenzimidazole | Bacillus cereus | 14 |

| 9a | Schiff's base of compound 1 with p-methoxybenzaldehyde | Bacillus cereus | 15 |

| 10c | Thiazolidinone derivative of Schiff's base with o-chlorobenzaldehyde | Bacillus cereus | 12 |

| Gentamycin | Standard Antibiotic | Bacillus cereus | 22 |

| Ampicillin | Standard Antibiotic | Escherichia coli | 20 |

Data extracted from Kamal, A. M., et al. (2000).

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum adjusted to 0.5 McFarland turbidity standard

-

Sterile forceps or disk dispenser

-

Paper disks impregnated with the test compound at a known concentration

-

Incubator (35-37°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a pure culture in sterile broth or saline. The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.[5]

-

Application of Disks: Using sterile forceps, paper disks impregnated with the test compounds are placed on the surface of the inoculated agar. The disks should be pressed down gently to ensure complete contact with the agar.[5]

-

Incubation: The plates are inverted and incubated at 37°C for 16-24 hours.

-

Interpretation of Results: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[1]

Potential Anticancer Activity

The benzimidazole scaffold is a prominent feature in a number of approved and experimental anticancer drugs. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. While no specific anticancer data for "this compound" derivatives were identified in the reviewed literature, the extensive research on other benzimidazole analogs strongly suggests their potential as anticancer agents.

Quantitative Anticancer Data (Illustrative Examples)

The following table provides illustrative examples of the in vitro anticancer activity of various benzimidazole derivatives against different human cancer cell lines. This data is intended to demonstrate the potential of the benzimidazole scaffold, but it is important to note that these are not derivatives of "this compound".

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-triazole hybrids | HCT-116 (Colon) | 3.87 - 8.34 | |

| HepG2 (Liver) | 3.87 - 8.34 | ||

| MCF-7 (Breast) | 3.87 - 8.34 | ||

| HeLa (Cervical) | 3.87 - 8.34 | ||

| Fluoro aryl benzimidazole | HOS (Osteosarcoma) | 1.8 | |

| G361 (Melanoma) | 2.0 | ||

| MCF-7 (Breast) | 2.8 | ||

| K-562 (Leukemia) | 7.8 | ||

| Benzimidazole-oxadiazole derivatives | PANC-1 (Pancreatic) | 5.5 | |

| A549 (Lung) | 0.3 | ||

| MCF-7 (Breast) | 0.5 |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Implicated Signaling Pathways in Anticancer Activity

Benzimidazole derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for the rational design and development of new anticancer agents.

EGFR/HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play a pivotal role in cell proliferation and survival. Their overexpression or mutation is common in various cancers, including breast and lung cancer. Small molecule inhibitors, including some benzimidazole derivatives, can block the kinase activity of these receptors, thereby inhibiting downstream signaling cascades like the PI3K/Akt and MAPK/Erk pathways.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. Several benzimidazole-based compounds have been developed as inhibitors of PI3K and/or mTOR, demonstrating their potential to disrupt this critical cancer-promoting pathway.[2]

JNK Signaling Pathway and Apoptosis

The c-Jun N-terminal kinase (JNK) signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and plays a crucial role in apoptosis (programmed cell death). Activation of the JNK pathway can lead to the phosphorylation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately triggering cell death. Some anticancer agents, including certain benzimidazole derivatives, have been shown to induce apoptosis through the activation of the JNK pathway.

Conclusion and Future Directions

Derivatives of "this compound" represent a promising, yet underexplored, class of compounds. Based on the extensive literature on the broader benzimidazole family and closely related analogs, it is reasonable to hypothesize that these derivatives possess significant antimicrobial and anticancer potential. The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of novel derivatives within this class. Future research should focus on the synthesis of a library of "this compound" derivatives and their systematic screening for antimicrobial and anticancer activities. Positive hits should then be subjected to further investigation to elucidate their precise mechanisms of action and to identify the key signaling pathways they modulate. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Mechanistic Insights into 1-Substituted Benzimidazole Analogs: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the mechanism of action for "3-(Benzimidazol-1-yl)propanal" is not available in the current scientific literature. This guide provides a comprehensive overview of the preliminary mechanistic studies on structurally related 1-substituted benzimidazole derivatives to serve as a foundational resource for researchers and drug development professionals investigating this class of compounds. The methodologies and potential mechanisms outlined herein are based on analogous compounds and are intended to provide a framework for the investigation of novel benzimidazole derivatives like this compound.

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of benzimidazole have been extensively explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole ring system, with the N-1 and C-2 positions being particularly crucial for their pharmacological effects.[6][7] This guide will delve into the common mechanisms of action being investigated for 1-substituted benzimidazole analogs, supported by quantitative data from representative studies and detailed experimental protocols.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

A significant area of investigation for benzimidazole derivatives is their potential to modulate inflammatory pathways. Two key targets that have been identified for certain analogs are the Cyclooxygenase-2 (COX-2) enzyme and the NLRP3 inflammasome.

Inhibition of Cyclooxygenase-2 (COX-2)

Several 2-substituted benzimidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

Quantitative Data for Representative COX-2 Inhibitors:

| Compound ID | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5a | 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo[9][10]imidazo[1,2-a]pyrimidine | 0.05 | >10 | >200 | [11] |

| Celecoxib | (Reference Drug) | 0.06 | 7.6 | 126.7 | [11] |

| 4a | Novel Benzimidazole Derivative | 0.23 | - | - | [8] |

| 6 | Novel Benzimidazole Derivative | 0.13 | - | - | [8] |

| 9 | Novel Benzimidazole Derivative | 0.15 | - | - | [8] |

| Indomethacin | (Reference Drug) | 0.41 | - | - | [8] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The in vitro inhibitory activity of test compounds against COX-2 can be determined using a variety of commercially available assay kits, often employing a colorimetric or fluorometric method.

-

Preparation of Reagents: All reagents, including the COX-2 enzyme, arachidonic acid (substrate), and detection reagents, are prepared according to the manufacturer's instructions.

-

Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the COX-2 enzyme in a reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

Detection: After a set incubation time, the reaction is stopped, and the amount of prostaglandin produced is measured. This is often done by measuring the absorbance or fluorescence of a product generated by a secondary reaction with the prostaglandin.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines like IL-1β.[12] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[13][14] Certain benzimidazole derivatives have been identified as inhibitors of the NLRP3 inflammasome.[13]

Quantitative Data for a Representative NLRP3 Inflammasome Inhibitor:

| Compound ID | Description | IL-1β Secretion IC50 | Cell Line | Reference |

| MCC-950 | Potent and selective NLRP3 inhibitor (Reference) | ~3 nM | In vitro | [13] |

Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This assay typically involves the use of immune cells, such as macrophages, that are stimulated to activate the NLRP3 inflammasome.

-

Cell Culture: A suitable cell line, such as THP-1 human monocytes, is cultured and differentiated into macrophages.

-

Priming (Signal 1): The macrophages are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.[12]

-

Compound Treatment: The primed cells are then treated with various concentrations of the test benzimidazole derivatives for a specific duration.

-

Activation (Signal 2): The NLRP3 inflammasome is then activated by a second stimulus, such as ATP, which induces the assembly of the inflammasome complex and the secretion of IL-1β.[12]

-

Quantification of IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of the test compounds on IL-1β secretion is calculated, and the IC50 values are determined.

Signaling Pathway Diagram: NLRP3 Inflammasome Activation and Inhibition

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of benzimidazole derivatives.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[2][10]

Quantitative Data for Representative Antimicrobial Benzimidazoles:

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 23 | Salmonella typhimurium | 0.1 | [10] |

| 24 | Salmonella typhimurium | 0.1 | [10] |

| 66a | Staphylococcus aureus | 3.12 | [15] |

| 66a | Escherichia coli | 3.12 | [15] |

| Chloramphenicol | Staphylococcus aureus (Reference) | 12.50 | [15] |

| Chloramphenicol | Escherichia coli (Reference) | 6.25 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a series of test tubes.

-

Inoculation: Each tube is inoculated with the standardized microbial suspension.

-

Incubation: The tubes are incubated under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16][17]

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively investigated, with some compounds showing potent activity against a wide range of cancer cell lines.[4][5]

Quantitative Data for Representative Anticancer Benzimidazoles:

| Compound ID | Cancer Cell Line | GI50 (µM) | Proposed Target | Reference |

| 3e (NSC: 765733/1) | HOP-92 (Non-small cell lung) | 0.19 | Topoisomerase | [18] |

| 11a | NCI-60 Panel (average) | 0.16 - 3.6 | Human Topoisomerase I | [19] |

| 12a | NCI-60 Panel (average) | 0.16 - 3.6 | Human Topoisomerase I | [19] |

| 12b | NCI-60 Panel (average) | 0.16 - 3.6 | Human Topoisomerase I | [19] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with the SRB dye.

-

Washing and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[17][18]

Experimental Workflow Diagram: Screening of Benzimidazole Derivatives for Biological Activity

Caption: A generalized workflow for the biological evaluation of novel benzimidazole derivatives.

Conclusion

While specific mechanistic data for this compound remains to be elucidated, the broader class of 1-substituted benzimidazole derivatives demonstrates significant potential as modulators of various biological pathways, including those involved in inflammation, microbial growth, and cancer. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute preliminary studies on novel benzimidazole compounds. Future investigations should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to facilitate their development as potential therapeutic agents.

References

- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, and Anti-inflammatory Activities of Some Novel Benzimidazole Derivatives as Potential Cyclo-oxygenase-2 Inhibitors [ejchem.journals.ekb.eg]

- 9. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 13. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological profile of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 19. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

3-(Benzimidazol-1-yl)propanal: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Solubility Data

Direct quantitative solubility data for 3-(Benzimidazol-1-yl)propanal is not available in the cited literature. However, the general solubility characteristics of benzimidazole derivatives can provide an estimation of its behavior. Benzimidazoles are typically weakly basic compounds. The parent benzimidazole is soluble in hot water and alcohol but has limited solubility in less polar organic solvents like benzene and ether.[2]

The solubility of benzimidazole derivatives is significantly influenced by the nature of their substituents. The introduction of a non-polar N-alkyl group, such as the propanal side chain in this compound, is expected to increase its lipophilicity and, consequently, its solubility in organic solvents while potentially decreasing its aqueous solubility compared to the unsubstituted benzimidazole. Conversely, the polar aldehyde group may contribute to some degree of aqueous solubility. Benzimidazole derivatives are generally soluble in dilute aqueous acid solutions due to the formation of protonated, more soluble species.

A summary of the expected solubility profile is presented in Table 1.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 7.4) | Low to Moderate | The N-alkyl side chain increases lipophilicity. The polar aldehyde may offer some aqueous solubility. |

| Dilute Aqueous Acid (e.g., 0.1 N HCl) | High | Protonation of the benzimidazole ring nitrogen atoms increases aqueous solubility. |

| Polar Organic Solvents (e.g., Ethanol, DMSO) | High | Expected to be soluble due to the presence of the polar benzimidazole ring and aldehyde group. |

| Non-polar Organic Solvents (e.g., Hexane) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Stability Data

The benzimidazole ring system is known for its high chemical stability.[2] However, the overall stability of this compound will also be dictated by its side chain. Aldehydes are susceptible to oxidation to carboxylic acids and can participate in various other reactions.

A comprehensive stability assessment should consider degradation under various conditions, including pH, temperature, light, and in the presence of oxidative or metabolic enzymes. While specific stability data for the target compound is unavailable, Table 2 outlines the key stability aspects to be evaluated for benzimidazole derivatives.

Table 2: Key Stability Parameters for Benzimidazole Derivatives

| Stability Type | Conditions | Potential Degradation Pathways |

| Chemical Stability | ||

| pH Stability | Acidic, neutral, and basic conditions | Hydrolysis of substituents, ring opening (extreme conditions). For this compound, the aldehyde group may be susceptible to reactions under different pH conditions. |

| Thermal Stability | Elevated temperatures | General decomposition. |

| Photostability | Exposure to UV/Visible light | Photodegradation, often involving radical mechanisms. |

| Oxidative Stability | Presence of oxidizing agents (e.g., H₂O₂) | Oxidation of the benzimidazole ring or susceptible functional groups. The aldehyde group in this compound is prone to oxidation to a carboxylic acid. |

| Metabolic Stability | ||

| In vitro (microsomes, hepatocytes) | Incubation with liver fractions | Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation) metabolism. The aldehyde group may be reduced to an alcohol or oxidized to a carboxylic acid. |

Experimental Protocols

To determine the precise solubility and stability of this compound, a series of standardized experiments should be conducted.

Solubility Determination

1. Kinetic Solubility Assay: This high-throughput method provides an early assessment of solubility.

-

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, serially dilute the stock solution with DMSO.

-

Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering.

-

The kinetic solubility is defined as the concentration of the compound in the last clear well.

-

2. Thermodynamic Solubility Assay (Shake-Flask Method): This method determines the equilibrium solubility and is considered the gold standard.

-

Principle: An excess of the solid compound is equilibrated with a solvent over a prolonged period, and the concentration of the dissolved compound in the saturated solution is measured.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, buffered solutions at various pH values, organic solvents).

-

Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Stability Assessment

1. Chemical Stability Testing: This evaluates the intrinsic stability of the compound under various environmental conditions.

-

Principle: The compound is subjected to stressed conditions (e.g., different pH, temperature, light) for a defined period, and the remaining amount of the parent compound is quantified.

-

Methodology:

-

Prepare solutions of this compound in various aqueous buffers (e.g., pH 3, 7, 9).

-

Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.

-

For photostability, expose a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

At specified time points, withdraw aliquots and analyze the concentration of the parent compound and the formation of any degradation products by a stability-indicating HPLC method.

-

2. In Vitro Metabolic Stability Assay: This assay predicts the susceptibility of the compound to metabolism by liver enzymes.

-

Principle: The compound is incubated with liver microsomes or hepatocytes, and its disappearance over time is monitored.

-

Methodology:

-

Incubate this compound at a low concentration (e.g., 1 µM) with liver microsomes (human or other species) in the presence of NADPH (a cofactor for P450 enzymes).

-

At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exert their biological effects through various mechanisms, often involving interactions with key signaling pathways.[1][10] Given the frequent association of benzimidazoles with anticancer activity, a plausible mechanism of action for a novel derivative could involve the modulation of pathways critical for cancer cell proliferation and survival.

Below is a conceptual diagram illustrating a simplified signaling pathway that is often dysregulated in cancer and could be a potential target for a benzimidazole-based compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. isca.me [isca.me]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Benzimidazol-1-yl)propanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of "3-(Benzimidazol-1-yl)propanal," a potentially valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for the N-alkylation of benzimidazoles, followed by the deprotection of an aldehyde functionality.

Introduction

Benzimidazole and its derivatives are crucial heterocyclic scaffolds in the development of new therapeutic agents, exhibiting a wide range of biological activities. The title compound, this compound, possesses a reactive aldehyde group, making it a versatile intermediate for the synthesis of more complex molecules through various chemical transformations such as reductive amination, Wittig reactions, and aldol condensations. This protocol details a reliable two-step synthesis suitable for laboratory-scale preparation.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

-

Step 1: N-Alkylation of Benzimidazole with 3-Bromopropionaldehyde diethyl acetal

-

Step 2: Acid-catalyzed hydrolysis of the acetal to the aldehyde

Step 1: Synthesis of 1-(3,3-Diethoxypropyl)-1H-benzimidazole

This step involves the N-alkylation of benzimidazole with 3-bromopropionaldehyde diethyl acetal in the presence of a base.

Materials:

-

Benzimidazole

-

3-Bromopropionaldehyde diethyl acetal

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add N,N-dimethylformamide (DMF) to dissolve the reagents.

-

To this stirred suspension, add 3-bromopropionaldehyde diethyl acetal (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzimidazole is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(3,3-diethoxypropyl)-1H-benzimidazole.

Step 2: Synthesis of this compound

This step involves the acid-catalyzed hydrolysis of the diethyl acetal to the desired aldehyde.

Materials:

-

1-(3,3-Diethoxypropyl)-1H-benzimidazole

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the 1-(3,3-diethoxypropyl)-1H-benzimidazole (1.0 eq) obtained from Step 1 in tetrahydrofuran (THF).

-

Add 2M aqueous hydrochloric acid (HCl) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reagent 1 (eq) | Reagent 2 (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Benzimidazole (1.0) | 3-Bromopropionaldehyde diethyl acetal (1.2) | K₂CO₃ (1.5) | DMF | 80-90 | 12-16 | 75-85 |

| 2 | 1-(3,3-Diethoxypropyl)-1H-benzimidazole (1.0) | 2M HCl (excess) | - | THF/Water | Room Temp. | 4-6 | 80-90 |

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions and purification.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used are hazardous and should be handled with care.

Application Notes and Protocols for Antimicrobial Assays of 3-(Benzimidazol-1-yl)propanal

Disclaimer: The following application notes and protocols are provided as a general guideline for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial properties of "3-(Benzimidazol-1-yl)propanal". As of the date of this document, specific antimicrobial activity data for "this compound" has not been reported in the peer-reviewed scientific literature. The methodologies described are based on standard antimicrobial susceptibility testing procedures and the known antimicrobial potential of the broader benzimidazole class of compounds. Experimental validation is required to determine the actual antimicrobial profile of "this compound".

Application Notes

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The antimicrobial potential of benzimidazole derivatives has been attributed to various mechanisms of action, such as the inhibition of nucleic acid synthesis, disruption of folate biosynthesis, and interference with microbial DNA gyrase.

"this compound" is a benzimidazole derivative that warrants investigation for its potential antimicrobial effects. Its structural features suggest that it may interact with microbial targets. These application notes provide a framework for the initial screening and characterization of the antimicrobial activity of this compound against a panel of clinically relevant bacterial and fungal strains.

The primary objectives of the proposed assays are:

-

To determine the in vitro antimicrobial activity of "this compound" against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

To quantify the potency of the compound by determining its Minimum Inhibitory Concentration (MIC) and, if applicable, its Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

-

To establish a preliminary understanding of its spectrum of activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the determination of the MIC of "this compound" using the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.

Materials:

-

"this compound" (test compound)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well microtiter plates

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth with DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of "this compound" in DMSO at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

-

Add an additional 100 µL of the test compound stock solution (appropriately diluted in broth) to the first column of wells, resulting in the highest test concentration.

-

-

Serial Dilutions: Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from the first column to the second, mixing, and repeating this process down to the tenth column. Discard the final 100 µL from the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

-

Inoculum Preparation:

-

Culture the microbial strains overnight on appropriate agar plates.

-

Prepare a suspension of each microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Agar Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of the antimicrobial activity of "this compound".

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

"this compound" stock solution

-

Microbial inoculum (prepared as in the MIC protocol)

-

Positive control antibiotic disks

-

Sterile swabs

Procedure:

-

Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of the "this compound" solution (e.g., 10 µ g/disk ).

-

Allow the solvent to evaporate completely.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

-

Place a positive control antibiotic disk and a blank disk (with solvent only) on each plate.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Data Presentation

Quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

| Microorganism | Strain ID | Gram Stain/Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Experimental Value] | [Ciprofloxacin Value] |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | [Experimental Value] | [Ciprofloxacin Value] |

| Escherichia coli | ATCC 25922 | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |

| Candida albicans | ATCC 90028 | Fungus (Yeast) | [Experimental Value] | [Fluconazole Value] |

| Aspergillus fumigatus | ATCC 204305 | Fungus (Mold) | [Experimental Value] | [Amphotericin B Value] |

Note: The values in this table are placeholders and must be determined experimentally.

Visualizations

Experimental Workflow Diagram

Application Notes and Protocols: 3-(Benzimidazol-1-yl)propanal as a Precursor for Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel derivatives using 3-(Benzimidazol-1-yl)propanal as a versatile precursor. The benzimidazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The propanal side chain at the N-1 position offers a reactive aldehyde functionality, enabling the synthesis of a diverse library of compounds through various chemical transformations.

This document outlines proposed synthetic protocols for the derivatization of this compound via Schiff base formation and Wittig olefination. It also presents illustrative quantitative data and potential biological activities based on the known therapeutic value of benzimidazole derivatives.

Synthesis of Novel Schiff Base Derivatives

The reaction of the aldehyde group in this compound with primary amines is a straightforward method to generate a diverse range of Schiff bases (imines). These derivatives are of significant interest in medicinal chemistry due to their established antimicrobial, antifungal, and anticancer activities.

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol (10 mL per mmol of aldehyde).

-

Addition of Amine: To the solution, add the desired primary amine (1.0-1.2 equivalents). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized Schiff base derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Data for Synthesized Schiff Base Derivatives

The following table presents hypothetical, yet representative, data for a series of Schiff base derivatives synthesized from this compound.

| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | Purity (%) | Illustrative Biological Activity (IC₅₀, µM) |

| SB-01 | Aniline | C₁₆H₁₅N₃ | 85 | >98 | Antibacterial (S. aureus): 12.5 |

| SB-02 | 4-Chloroaniline | C₁₆H₁₄ClN₃ | 88 | >99 | Antifungal (C. albicans): 8.2 |

| SB-03 | 4-Methoxyaniline | C₁₇H₁₇N₃O | 90 | >98 | Anticancer (MCF-7): 5.7 |

| SB-04 | 2-Aminopyridine | C₁₅H₁₄N₄ | 82 | >97 | Anti-inflammatory (COX-2): 15.1 |